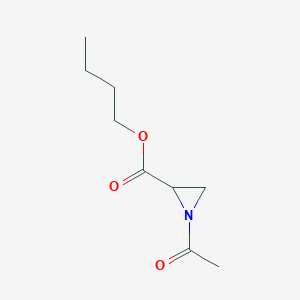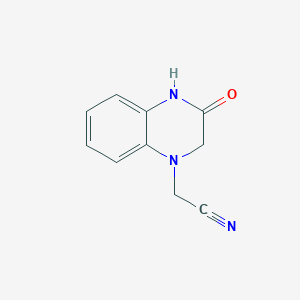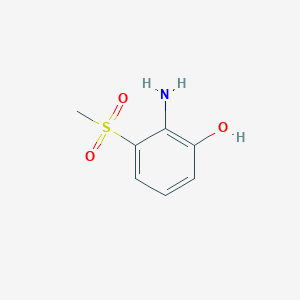
Butyl 1-acetylaziridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 1-acetylaziridine-2-carboxylate is a derivative of aziridine-2-carboxylic acid Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of butyl 1-acetylaziridine-2-carboxylate typically involves the reaction of aziridine-2-carboxylic acid derivatives with butyl acetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as acetonitrile, with triethylamine as a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Butyl 1-acetylaziridine-2-carboxylate undergoes several types of chemical reactions, primarily due to the reactive aziridine ring. These include:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of various substituted amines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxaziridines or reduction to yield amines.
Substitution Reactions: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products:
Nucleophilic Ring-Opening: Substituted amines.
Oxidation: Oxaziridines.
Reduction: Amines.
Wissenschaftliche Forschungsanwendungen
Butyl 1-acetylaziridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, particularly those containing nitrogen heterocycles.
Polymer Chemistry: Aziridine derivatives are used in the synthesis of polyamines, which have applications in coatings, adhesives, and biomedical materials.
Wirkmechanismus
The mechanism of action of butyl 1-acetylaziridine-2-carboxylate is primarily based on its ability to undergo nucleophilic ring-opening reactions. The high ring strain of the aziridine ring makes it highly reactive towards nucleophiles, leading to the formation of various substituted amines. These reactions can be exploited in the synthesis of bioactive compounds that target specific molecular pathways in biological systems .
Vergleich Mit ähnlichen Verbindungen
Aziridine-2-carboxamide: Known for its low toxicity and use as an immunomodulatory anticancer drug.
N-tosylaziridine-2-carboxylate: Used in the synthesis of antibiotics through nucleophilic ring-opening reactions.
Uniqueness: Butyl 1-acetylaziridine-2-carboxylate is unique due to its butyl and acetyl substituents, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C9H15NO3 |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
butyl 1-acetylaziridine-2-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-3-4-5-13-9(12)8-6-10(8)7(2)11/h8H,3-6H2,1-2H3 |
InChI-Schlüssel |
UTSBJSCLZBUEKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1CN1C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11905951.png)
![6-Acetyl-7-methyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11905957.png)




![N-{[Ethenyl(dimethyl)silyl]methyl}aniline](/img/structure/B11905989.png)


![Ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate](/img/structure/B11906019.png)


![2H-Spiro[benzofuran-3,3'-pyrrolidin]-6-ol](/img/structure/B11906047.png)
